molecular formula C18H16Cl2N2O5 B608398 Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate CAS No. 1887033-00-2

Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate

Cat. No. B608398
M. Wt: 411.24
InChI Key: HIYQDMHJUHUDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KUNG38 is a purine-based inhibitor of Grp94. Specifically, it is a Grp94-selective inhibitor isolated through probing of the exclusive binding region of S1 subpocket in Grp94.

Scientific Research Applications

Synthesis and Antifungal Activity

Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate is involved in the synthesis of novel compounds with potential antifungal properties. For instance, a study demonstrates the synthesis of cis-1-[[6-chloro-3-[(2-chloro-3-thienyl)methoxy]-2,3-dihydrobenzo[b]thien-2-yl]methyl]1H-imidazole, representing a new class of azole antifungal agents (RaneDinanath et al., 1988).

Natural Derivatives and Antimicrobial Activity

The compound is also related to derivatives found in natural sources, like the mangrove endophytic fungus Nigrospora sp. These derivatives have shown moderate antimicrobial activity, highlighting the compound's relevance in the study of natural antifungal agents (Xia et al., 2011).

Biotin Synthesis

Another significant application is in the synthesis of key compounds for biotin (vitamin H) synthesis. The regioselective chlorination process involving methyl groups in related compounds demonstrates the compound's role in the development of essential vitamins (Завьялов et al., 2006).

Structural Analysis and Molecular Interaction

The compound is also pivotal in structural chemistry studies. For example, research into the crystal structure of similar compounds has provided insights into intermolecular interactions and molecular conformation, which are crucial for understanding how these compounds interact in different environments (Choi et al., 2009).

Inhibition of Cyclooxygenase-1

Additionally, this compound has been used to design inhibitors of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammation process. This application is significant for developing new therapeutic agents for inflammatory diseases (Vitale et al., 2013).

Antiplatelet Agents

Moreover, derivatives of the compound have been studied for their antiplatelet activities. These studies are vital for developing new medications that can prevent blood clots and cardiovascular diseases (Tanaka et al., 1994).

Corrosion Inhibition in Metals

The compound's derivatives have also shown potential in protecting metals from corrosion, which is essential in industrial applications. The physicochemical and theoretical studies of these derivatives offer insights into their effectiveness as corrosion inhibitors (Ammal et al., 2018).

Adsorption Mechanisms

Exploring adsorption mechanisms of related compounds on various surfaces can help in understanding how these compounds interact with different materials. This knowledge is crucial for applications in agriculture, such as in the use of herbicides (Pusino et al., 1995).

properties

CAS RN

1887033-00-2

Product Name

Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate

Molecular Formula

C18H16Cl2N2O5

Molecular Weight

411.24

IUPAC Name

methyl 3-chloro-2-(2-(1-((5-chlorofuran-2-yl)methyl)-1H-imidazol-2-yl)ethyl)-4,6-dihydroxybenzoate

InChI

InChI=1S/C18H16Cl2N2O5/c1-26-18(25)16-11(17(20)13(24)8-12(16)23)3-5-15-21-6-7-22(15)9-10-2-4-14(19)27-10/h2,4,6-8,23-24H,3,5,9H2,1H3

InChI Key

HIYQDMHJUHUDDN-UHFFFAOYSA-N

SMILES

ClC1=CC=C(CN2C=CN=C2CCC3=C(C(OC)=O)C(O)=CC(O)=C3Cl)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KUNG38;  KUNG-38;  KUNG 38

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate
Reactant of Route 2
Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate
Reactant of Route 3
Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate
Reactant of Route 5
Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate
Reactant of Route 6
Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.